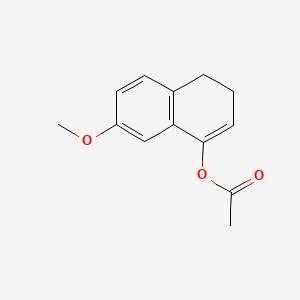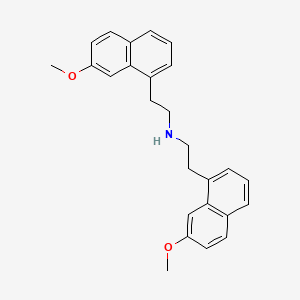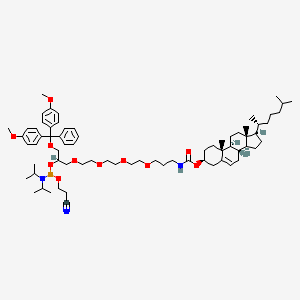
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a member of the benzothiazole family, which is known for its diverse biological and pharmacological activities.
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate has shown promising applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to have potential as an anti-oxidant and anti-microbial agent. In agriculture, it has been used as a plant growth regulator and insecticide. In industry, it has been used as a corrosion inhibitor and as a component in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate is not fully understood. However, it is believed to exert its biological and pharmacological activities through various pathways such as inhibition of cyclooxygenase enzymes, modulation of cellular signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate has been shown to have various biochemical and physiological effects. It has been found to decrease levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase levels of anti-inflammatory cytokines such as interleukin-10. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential to undergo degradation under certain conditions.
Future Directions
There are several future directions for research on 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate. These include investigating its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method. Finally, its potential as an agricultural and industrial agent should also be explored further.
Synthesis Methods
The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with ethyl acrylate in the presence of a catalyst such as triethylamine. This method yields a high purity and yield of the product.
properties
IUPAC Name |
(2-oxo-3H-1,3-benzothiazol-5-yl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-9(12)14-6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANQVOKMYTZCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate](/img/structure/B569499.png)


![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)


![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)